

A Comparative Guide to Recainam Metabolism and Excretion Across Species

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Compound of Interest

Compound Name: *Recainam Hydrochloride*

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This guide provides a comprehensive cross-species comparison of the metabolism and excretion of Recainam, a Class I antiarrhythmic agent. By presenting available pharmacokinetic data, metabolic pathways, and excretion profiles, this document aims to facilitate informed decision-making in preclinical and clinical drug development. The significant species-dependent variations highlighted herein underscore the importance of appropriate animal model selection for translational research.

Pharmacokinetic Profile Comparison

Recainam exhibits notable differences in its pharmacokinetic parameters across various species. A summary of key data following intravenous and oral administration is presented below, offering a comparative overview of its bioavailability, clearance, and disposition. The pharmacokinetic profile in dogs has been observed to most closely resemble that of humans.^[1]

Table 1: Comparative Pharmacokinetic Parameters of Recainam

Parameter	Mouse	Rat	Rabbit	Dog	Rhesus Monkey	Human
Oral Bioavailability (%)	-	51 ^[1]	-	~100 ^[1]	~100 ^[1]	67 ^[1]
Plasma Clearance (L/kg·h)	-	4.9 - 5.2 ^[1]	4.9 - 5.2 ^[1]	0.4 - 1.9 ^[1]	0.4 - 1.9 ^[1]	0.4 - 1.9 ^[1]
Volume of Distribution (Vd) (L/kg)	-	2.0 - 5.0	2.0 - 5.0	2.0 - 5.0	2.0 - 5.0	2.0 - 5.0
Elimination Half-Life (t _{1/2}) (hours)	~1.5	1.0 - 1.6	~1.0	1.0 - 2.0	~2.0	1.0 - 5.0 ^[1]
Serum Protein Binding (%)	10-45	10-45	10-45	10-45	10-45	10-45 ^[1]

Metabolism of Recainam: A Species-Dependent Landscape

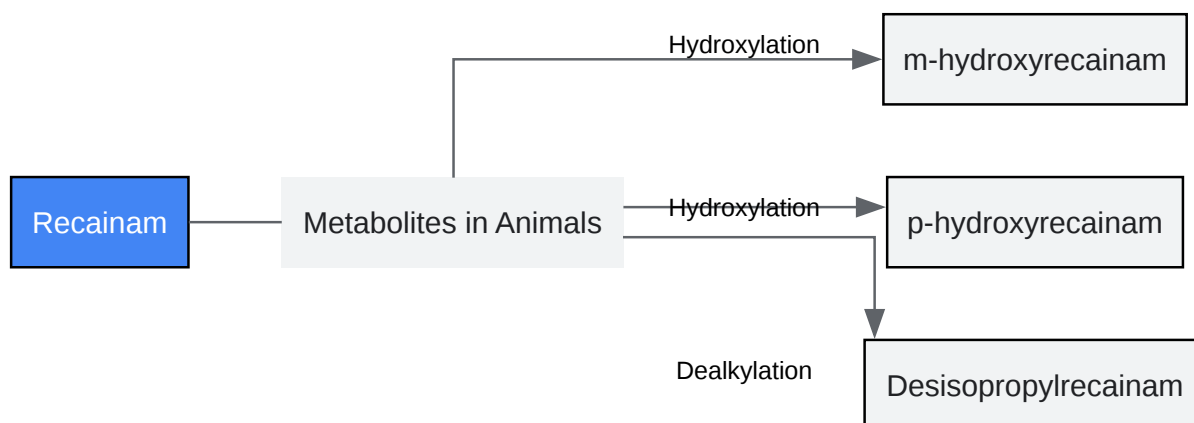
The metabolic fate of Recainam varies significantly between humans and preclinical animal models. In humans, Recainam undergoes minimal metabolism, with a substantial portion of the parent drug being excreted unchanged.^[2] Conversely, animal models demonstrate more extensive biotransformation.

In rhesus monkeys, unchanged Recainam constituted only 10% of the plasma radioactivity 6 hours after dosing, indicating significant metabolism.^[1] In contrast, in humans, the parent drug accounted for 70% of plasma radioactivity at the same time point.^[1]

Three primary metabolites have been identified in animal models:

- m-hydroxyrecainam: Formed by hydroxylation of the phenyl ring.
- p-hydroxyrecainam: Also a product of phenyl ring hydroxylation.
- Desisopropylrecainam: Results from the removal of an isopropyl group from the terminal amine.[2]

While these metabolites have been structurally identified, quantitative data on their relative abundance in different species are not extensively available in public literature. Further research is necessary to fully elucidate the enzymatic pathways and the proportional contribution of each metabolite to the overall disposition of Recainam in various preclinical species.



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Figure 1: Identified metabolic pathways of Recainam in animal models.

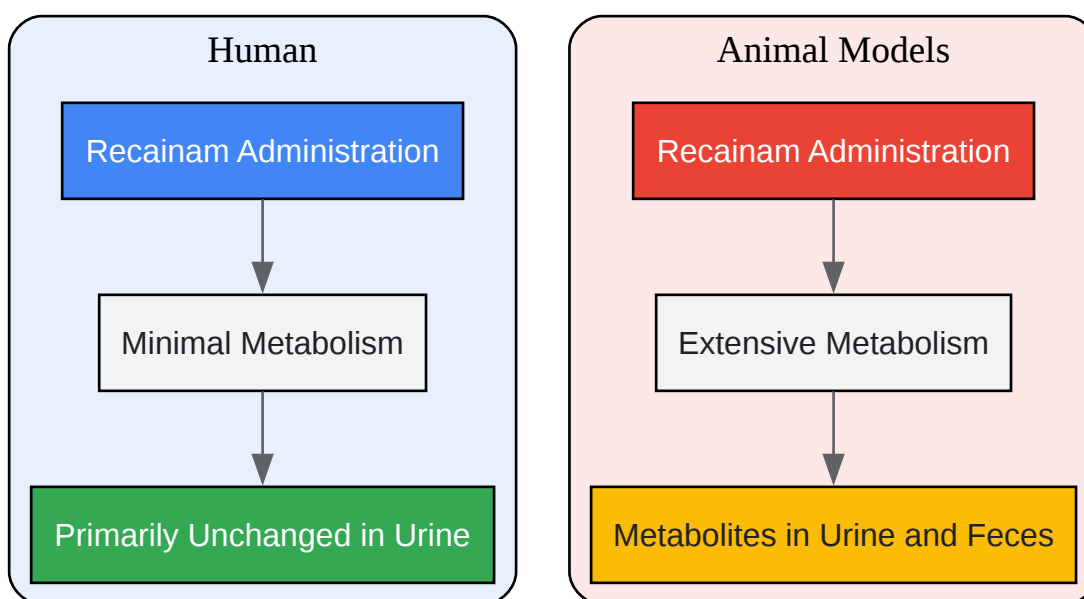
Excretion Profile

The primary route of elimination for Recainam and its metabolites is also species-dependent. In humans, renal excretion of the unchanged drug is a major pathway.

Table 2: Excretion of Recainam

Species	Primary Excretion Route	% of Unchanged Drug in Excreta	Notes
Human	Urine	High	A significant portion of the administered dose is excreted as the parent compound.
Animal Models	Urine and Feces	Lower	Excretion of metabolites is more prominent compared to humans.

Further mass balance studies are required to provide a complete quantitative picture of the urinary and fecal excretion of Recainam and its metabolites across different preclinical species.



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Figure 2: Comparative logical workflow of Recainam disposition in humans versus animal models.

Experimental Protocols

The following section outlines the general methodologies employed in the pharmacokinetic, metabolism, and excretion studies of Recainam.

Pharmacokinetic Studies

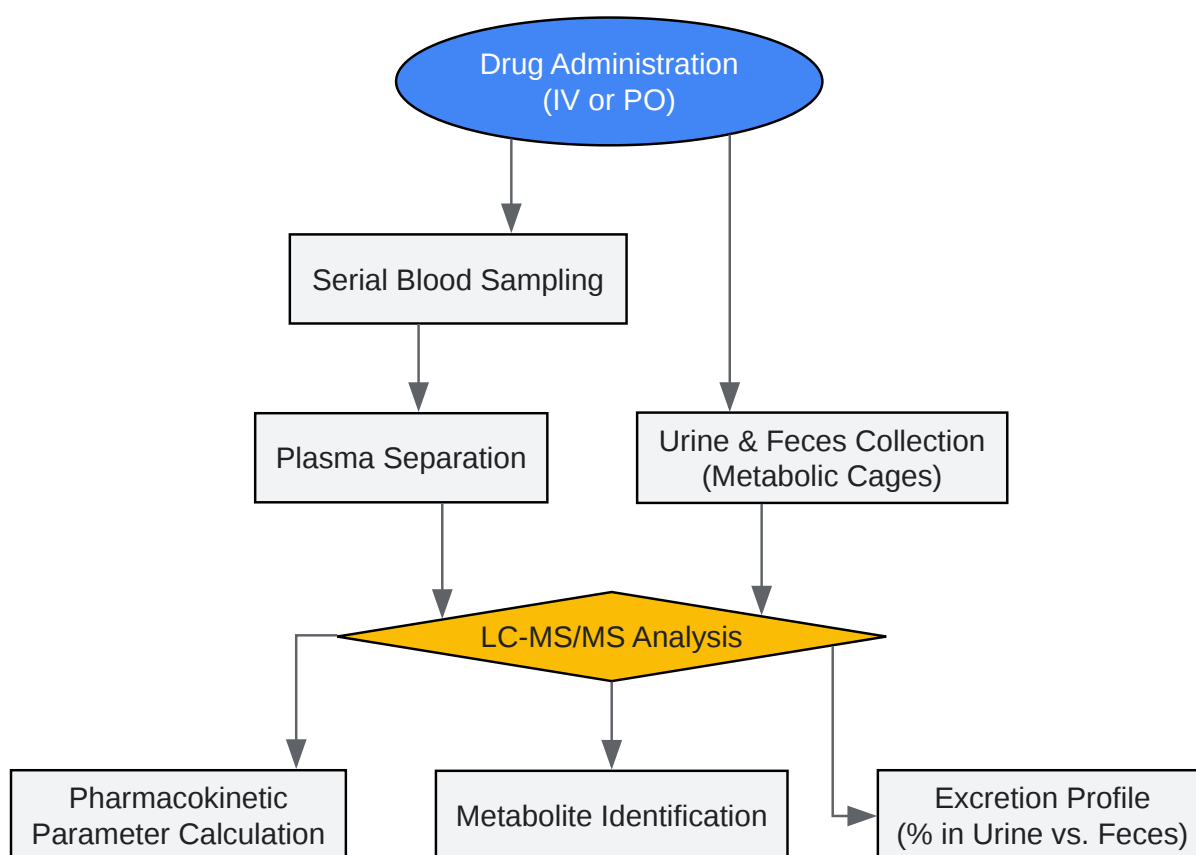
- **Animal Models:** Studies have utilized mice, rats, rabbits, dogs, and rhesus monkeys.
- **Drug Administration:** Recainam was administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability and clearance.
- **Dose Levels:** A range of doses were used to assess dose proportionality. For instance, oral doses in dogs ranged from 6 to 60 mg/kg, while IV doses in rhesus monkeys ranged from 1 to 15 mg/kg.
- **Sample Collection:** Blood samples were collected at various time points post-administration to determine the plasma concentrations of Recainam.
- **Analytical Method:** While specific details are often proprietary, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the accurate measurement of drug concentrations in biological matrices.

Metabolite Identification

- **Sample Preparation:** Plasma, urine, and feces are collected from animals administered with Recainam. Samples are typically processed by protein precipitation or solid-phase extraction to isolate the drug and its metabolites.
- **Analytical Technique:** High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary technique for identifying and structurally elucidating metabolites.
- **Data Analysis:** The fragmentation patterns of the parent drug are compared with those of potential metabolites to determine the sites of biotransformation.

Excretion Balance Studies

- Radiolabeling: To conduct mass balance studies, Recainam is often radiolabeled (e.g., with ^{14}C).
- Animal Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period.
- Sample Analysis: The total radioactivity in collected urine and feces is measured using techniques like liquid scintillation counting to determine the percentage of the administered dose excreted by each route.
- Metabolite Profiling: The collected excreta can be further analyzed by LC-MS to identify and quantify the parent drug and its metabolites.



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Figure 3: General experimental workflow for a cross-species ADME study of Recainam.

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